4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide
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Description
4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C25H30N4O5 and its molecular weight is 466.538. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into complex chemical compounds often involves the synthesis and structural analysis of these molecules. For example, studies on iminophosphoranes derived from o-substituted arylazides have explored the preparation of quinoline derivatives and their crystal structures, providing a foundation for understanding the chemical behavior of similar compounds (Molina et al., 1993). Additionally, the synthesis and characterization of reactive polyvinyl derivatives and their modification with biphenyl groups offer insights into the potential for creating novel materials with specific properties (Guichard et al., 1998).
Chemical Modification and Reactions
Understanding the chemical reactions and modifications that compounds can undergo is crucial for their application in scientific research. The Dieckmann cyclisation of amino-acid derivatives to produce tetrahydroquinolin-4-ones illustrates the complexity of chemical transformations and their potential for creating pharmacologically relevant structures (Proctor et al., 1972). Similarly, the mass spectral analysis of oxazoles highlights the importance of understanding molecular fragmentation patterns for the identification and characterization of new compounds (Mallen et al., 1979).
Potential Therapeutic Applications
While direct discussion of drug use and dosage is excluded, it's worth noting that the structural analysis and synthesis of chemical compounds contribute to identifying potential therapeutic applications. The synthesis of tetrahydroisoquinolines as dopamine antagonists and their evaluation for neuroleptic activity provide an example of how chemical compounds are studied for their potential impacts on health conditions (Ellefson et al., 1980).
Properties
IUPAC Name |
4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O5/c1-18-9-11-19(12-10-18)16-27-22(30)8-5-14-28-24(32)20-6-3-4-7-21(20)29(25(28)33)17-23(31)26-13-15-34-2/h9-12,20-21H,3-8,13-17H2,1-2H3,(H,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUCGUYFYKKHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3CCCCC3N(C2=O)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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